trans-2-Aminocyclohex-4-enecarboxylic acid
Overview
Description
Trans-2-Aminocyclohex-4-enecarboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-Aminocyclohex-4-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Aminocyclohex-4-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Building Block for Helical Foldamers
Trans-2-Aminocyclohex-4-enecarboxylic acid and its cis isomer have been identified as conformationally constrained β-amino acids. They have been used to construct α/β-peptides that adopt 11/9-helical conformations in both solution and crystal states, indicating their potential as building blocks in helical foldamers (Kwon, Kang, Choi, & Choi, 2015).
2. Synthesis of Fluorinated β-Aminocyclohexanecarboxylates
Research has developed methods for synthesizing novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives. This synthesis, starting from trans-β-aminocyclohex-4-enecarboxylic acids, involves transformations of the ring C–C double bond, indicating its utility in creating fluorinated compounds (Kiss, Nonn, Sillanpää, Fustero, & Fülöp, 2013).
3. Preparation of Fluorinated Alicyclic β‐Amino Ester Stereoisomers
Research has also been conducted on the synthesis of new fluorinated alicyclic β-amino ester stereoisomers using trans-2-aminocyclohex-4-enecarboxylic acids. This synthesis has implications for the creation of a range of fluorinated compounds with potential applications in various fields (Kiss, Forró, Fustero, & Fülöp, 2011).
4. Synthesis of Hydroxy‐Substituted Cispentacin Derivatives
Trans-2-Aminocyclohex-4-enecarboxylic acid derivatives have been used in the synthesis of hydroxy-substituted cispentacin derivatives. This demonstrates its utility in synthesizing complex organic molecules (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).
5. Photocycloadditions with Chiral Uracil Derivatives
Trans-2-Aminocyclohex-4-enecarboxylic acid is used in photocycloadditions with chiral uracil derivatives. This has led to the preparation of all four stereoisomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, indicating its role in synthesizing chiral compounds (Fernandes, Gauzy, Yang, Roy, Pereira, Faure, & Aitken, 2007).
6. Catalysis in Asymmetric Synthesis
Trans-2-Aminocyclohex-4-enecarboxylic acid and its derivatives have been used as ligands in asymmetric catalysis. This includes applications in asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating its utility in stereochemical control in organic synthesis (Schiffers et al., 2006).
properties
IUPAC Name |
(1S,6S)-6-azaniumylcyclohex-3-ene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Aminocyclohex-4-enecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.